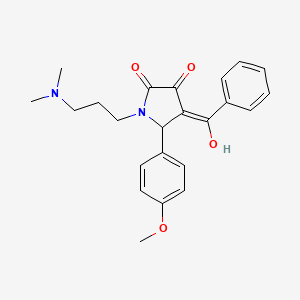
4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one, a pyrrole derivative, has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H25N2O3, with a molecular weight of 365.45 g/mol. Its structure includes a benzoyl group, a dimethylamino propyl chain, and a hydroxy group, which may influence its interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N2O3 |
| Molecular Weight | 365.45 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme function. Research indicates that it may act as an antagonist for certain receptors involved in inflammatory responses, particularly through inhibition of formyl peptide receptor 1 (FPR1). This antagonistic action can lead to the inhibition of neutrophil activation, chemotaxis, and adhesion to epithelial cells, which is critical in inflammatory diseases .
Antimicrobial Activity
Studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Activity
The compound's role as an FPR1 antagonist indicates its potential in reducing inflammation. In vitro studies have shown that it inhibits calcium flux and chemotaxis in human neutrophils, which are critical processes in the inflammatory response .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating its potential as a chemotherapeutic agent . The mechanism appears to involve apoptosis induction through modulation of specific signaling pathways.
In Vitro Studies
A study evaluated the effects of various pyrrole derivatives on neutrophil function. The results indicated that compounds similar to this compound significantly inhibited fMLF-induced intracellular calcium mobilization in HL60 cells, demonstrating their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrrole derivatives indicated that modifications at specific positions significantly affect their biological activity. For instance, the presence of a small hydrophobic group at position R4 enhances FPR1 antagonistic activity . This insight is crucial for designing more effective analogs with improved therapeutic profiles.
Propiedades
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-24(2)14-7-15-25-20(16-10-12-18(29-3)13-11-16)19(22(27)23(25)28)21(26)17-8-5-4-6-9-17/h4-6,8-13,20,26H,7,14-15H2,1-3H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEYUONHSKHAGN-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














